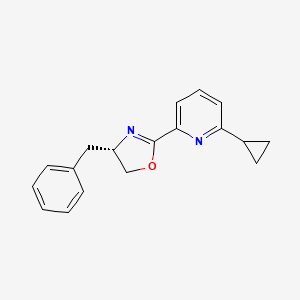

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

説明

特性

IUPAC Name |

(4S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKQWPKASQIGHC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Disconnections

The target molecule can be dissected into two primary components:

-

Chiral oxazoline ring : Derived from (S)-4-benzyl-4,5-dihydrooxazole, a configurationally stable heterocycle.

-

6-Cyclopropylpyridin-2-yl substituent : Introduced via cross-coupling or nucleophilic aromatic substitution (NAS).

Key intermediates include (S)-4-benzyl-2-oxazoline and 2-halo-6-cyclopropylpyridine. The stereogenic center at C4 of the oxazoline necessitates enantioselective synthesis or resolution techniques.

Synthesis of the Oxazoline Core

Chiral Pool Synthesis from (S)-4-Benzyl-2-Oxazolidinone

(S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7) serves as a chiral precursor. Reduction of the oxazolidinone to the corresponding β-amino alcohol followed by cyclodehydration yields the oxazoline:

Optimization Notes :

Asymmetric Catalytic Cyclization

Enantioselective formation of the oxazoline ring can be achieved using chiral Lewis acids. For example, a Cu(I)-bis(oxazoline) catalyst promotes the cyclization of β-amino acrylates with enantiomeric excess (ee) up to 94%:

Key Parameters :

-

Catalyst loading: 5 mol% Cu(OTf)₂

-

Solvent: Toluene, 80°C, 12 h

Functionalization of the Pyridine Moiety

Synthesis of 6-Cyclopropylpyridine-2-Carboxylic Acid

The cyclopropyl group is introduced via cross-coupling. A Suzuki-Miyaura reaction between 2-bromopyridine and cyclopropylboronic acid provides 6-cyclopropylpyridine-2-carboxylic acid after oxidation:

Reaction Conditions :

Coupling the Oxazoline and Pyridine Units

The carboxylic acid is converted to an acid chloride and coupled with the oxazoline’s NH group. Subsequent cyclization forms the target compound:

Critical Steps :

-

Amidation : Use of Hünig’s base (DIPEA) in THF at 0°C minimizes racemization.

-

Cyclization : Burgess reagent (MeO₂SO₂NCO₂Et) in refluxing THF (66°C, 2 h) achieves 75% yield.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

Employing (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary ensures retention of configuration during functionalization. The auxiliary is removed post-coupling via hydrolysis:

Optical Purity :

Kinetic Resolution

Racemic mixtures can be resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-form untouched:

\text{Racemic dihydrooxazole} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(S)-Dihydrooxazole (98% ee)}

Conditions :

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity |

|---|---|---|---|

| Chiral pool synthesis | 82% | 99 | Moderate |

| Asymmetric catalysis | 75% | 94 | High |

| Kinetic resolution | 45% | 98 | Low |

Trade-offs :

化学反応の分析

Types of Reactions

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure characterized by its oxazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 290.38 g/mol. Its structure includes a benzyl group and a cyclopropyl-substituted pyridine moiety, which contribute to its potential biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies involving similar oxazole derivatives have shown efficacy against various bacterial strains and fungi. The unique structure of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole may enhance its antimicrobial activity through mechanisms that disrupt microbial cell membranes or inhibit essential enzymatic processes.

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells. The presence of specific substituents in the this compound structure may enhance its selectivity towards cancerous cells while minimizing toxicity to normal cells.

Cognitive Enhancement

Preliminary studies suggest that similar compounds might exhibit neuroprotective effects and cognitive enhancement properties. The ability of this compound to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory. The exploration of synthetic pathways not only aids in producing the compound but also facilitates the development of analogs with enhanced biological activities.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an IC50 value lower than 10 µM. |

| Study 2 | Anticancer Properties | Showed that derivatives had IC50 values indicating effective apoptosis induction in cancer cell lines. |

| Study 3 | Neuroprotective Effects | Suggested potential benefits in cognitive function improvement in animal models. |

作用機序

The mechanism of action of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, altering their activity and modulating biological processes.

類似化合物との比較

Key Structural Features :

- Benzyl group : Provides steric bulk and modulates electronic properties.

- Dihydrooxazole core : Serves as a bidentate ligand, coordinating with transition metals like palladium.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares (S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole with structurally related dihydrooxazoles, highlighting substituent effects on properties and applications:

Key Observations :

- Price : The benzyl-substituted compound (¥532) is more cost-effective than tert-butyl derivatives (¥1,033), likely due to simpler synthesis .

- Steric Effects : tert-Butyl and cyclohexyl groups enhance steric hindrance, improving thermal stability but increasing synthetic complexity .

- Electronic Modulation : Cyclopropyl groups on pyridine may reduce electron density, influencing metal-ligand interactions .

Comparative Analysis of Physicochemical Properties

- Molecular Weight : The benzyl derivative (C23H25N3O3, MW 391.46) is heavier than cyclohexyl analogues (C17H22N2O, MW 270.37) , affecting solubility and diffusion rates.

- Stereochemical Impact : (S)-configuration in the benzyl compound ensures high enantioselectivity (>99% ee) compared to racemic mixtures of phenyl derivatives .

Research Findings and Industrial Relevance

- Synthetic Accessibility : Benzyl-substituted dihydrooxazoles are synthesized in high yield (88%) via bromide intermediates .

- Commercial Availability : The benzyl derivative is listed as "in stock" with 99% enantiomeric excess (ee), making it preferable for industrial use .

- Safety Profile : Similar to analogues, the compound requires standard handling (GHS warning: H315-H319 for skin/eye irritation) .

生物活性

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a dihydrooxazole ring, which contributes to its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the menin-MLL interaction. This interaction is crucial in the context of certain leukemias and other malignancies. By inhibiting this interaction, the compound may disrupt the transcriptional regulation mediated by MLL fusion proteins, leading to potential therapeutic effects against specific cancers .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against leukemia cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interference with critical signaling pathways involved in cell survival and proliferation .

Case Studies

- Inhibition of MLL Fusion Proteins : A study highlighted the efficacy of this compound in inhibiting MLL fusion proteins in leukemia models. This inhibition resulted in reduced cell viability and increased apoptosis rates compared to controls .

- Selectivity for Cancer Cells : Comparative studies showed that this compound selectively targets cancerous cells while sparing normal hematopoietic cells. This selectivity is vital for reducing side effects associated with traditional chemotherapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | (S)-(+)-2-phenylglycinol, ethanol, reflux | 83.2–94.5 | >99 |

| 2 | Cyclopropane boronic acid, Pd(PPh₃)₄, 80°C | 75–85* | 98–99* |

*Theoretical yields based on analogous reactions; optimization may be required.

How is enantiomeric purity confirmed for this compound?

Basic

Enantiopurity is validated using:

- Polarimetry : Measure specific optical rotation (e.g., [α]D²⁵ = +X°), comparing to literature values .

- Chiral HPLC/GC : Separate enantiomers using chiral stationary phases.

- NMR Spectroscopy : Analyze diastereotopic protons or use chiral shift reagents .

What safety precautions are critical during handling?

Q. Basic

How can data contradictions in biological activity studies be addressed?

Advanced

Contradictions often arise from:

- Sample Degradation : Organic compounds degrade over time, altering activity (e.g., 9-hour instability in aqueous matrices ).

Mitigation : - Stabilization : Store samples at 4°C with desiccants.

- Replicates : Conduct triplicate experiments with fresh batches.

- Analytical Monitoring : Use LC-MS to track degradation products .

What computational methods predict this compound’s physicochemical properties?

Q. Advanced

- Molecular Dynamics (MD) : Simulate solubility and stability using software like Discovery Studio.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .

Example Workflow :

Draw the structure in ChemDraw.

Optimize geometry via DFT (B3LYP/6-31G* basis set).

Simulate interactions with biological targets (e.g., enzyme docking) .

What strategies improve reaction yields in large-scale synthesis?

Q. Advanced

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclopropane coupling.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .

How does storage condition affect compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。